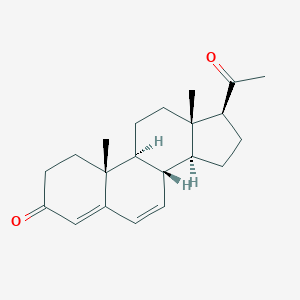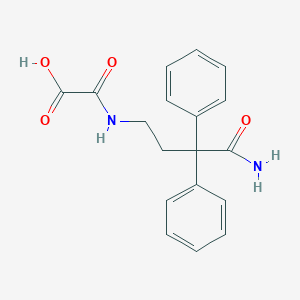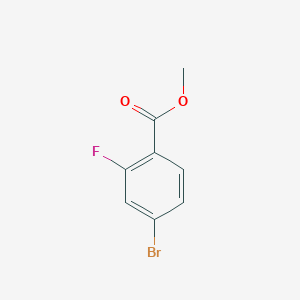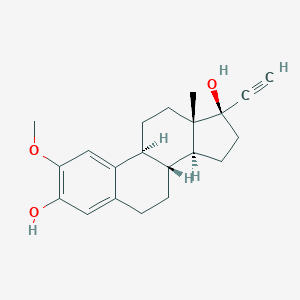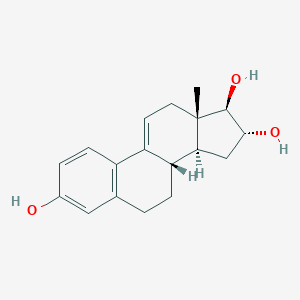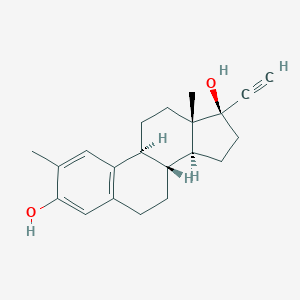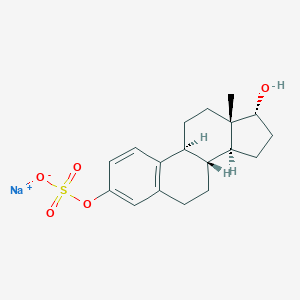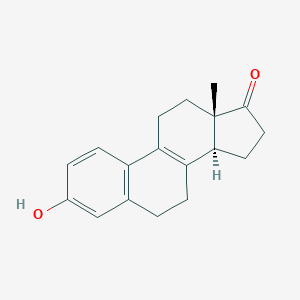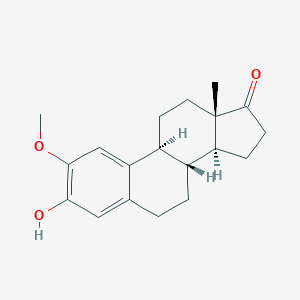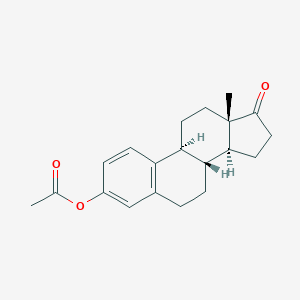
Gnaphaliin
Descripción general
Descripción
Gnaphaliin is a chemical constituent isolated from the genus Gnaphalium, which comprises approximately 200 species of the Compositae (Asteraceae) family . More than 125 chemical constituents have been isolated from this genus, including flavonoids, sesquiterpenes, diterpenes, triterpenes, phytosterols, anthraquinones, caffeoylquinic acid derivatives, and other compounds .
Synthesis Analysis
Gnaphaliin A and B were identified as active principles of Gnaphalium liebmannii with tracheal smooth muscle relaxant properties . The relaxant effect and the inhibition of calcium chloride induced contractions of both flavones were evaluated on guinea-pig trachea and rat aorta rings .Molecular Structure Analysis
Gnaphaliin B contains a total of 39 bonds; 25 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 3 ethers (aromatic) .Chemical Reactions Analysis
More than 125 chemical constituents have been isolated from the genus Gnaphalium, including flavonoids, sesquiterpenes, diterpenes, triterpenes, phytosterols, anthraquinones, caffeoylquinic acid derivatives, and other compounds .Physical And Chemical Properties Analysis
Gnaphaliin has a density of 1.5±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 86.4±3.0 kJ/mol and a flash point of 207.0±23.6 °C .Aplicaciones Científicas De Investigación
Antioxidant Activity
Gnaphaliin has been found to possess potent antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antifungal Properties
The extracts of the Gnaphalium genus, which includes Gnaphaliin, have demonstrated antibacterial and antifungal activities . This suggests that Gnaphaliin could potentially be used in the development of new antimicrobial agents.
Anti-complement Activity
Gnaphaliin has been shown to have anti-complement properties . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane.
Antitussive and Expectorant Properties
Gnaphaliin A and Gnaphaliin B have shown more potent relaxant properties than aminophylline, a well-known relaxant drug used to treat bronchial asthma, chronic asthmatic bronchitis, and chronic obstructive pulmonary disease . This suggests that Gnaphaliin could potentially be used in the treatment of respiratory conditions.
Anti-inflammatory Properties
Gnaphaliin has demonstrated anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and it is a protective response involving immune cells, blood vessels, and molecular mediators.
Antidiabetic and Antihyperuricemic Properties
Gnaphaliin has been found to have antidiabetic and antihyperuricemic properties . This suggests that Gnaphaliin could potentially be used in the management of diabetes and gout, a form of arthritis characterized by severe pain, redness, and tenderness in joints.
Mecanismo De Acción
Target of Action:
Gnaphaliin A and B are flavones derived from the n-hexane extract of Gnaphalium liebmannii Sch. Bp ex Klatt, a medicinal plant used in Mexican traditional medicine for treating respiratory diseases . The primary targets of gnaphaliins are phosphodiesterases (PDEs).
Mode of Action:
Gnaphaliins exert their relaxant effect on smooth muscle, specifically in guinea-pig trachea and rat aorta, through inhibition of PDEs. Here’s how it works:
- Binding Site : Docking analysis reveals that gnaphaliins bind to the same catalytic site as sildenafil (a well-known PDE inhibitor) at PDE type 5 . This binding specificity contributes to their efficacy.
Action Environment:
Environmental factors (eg, pH, temperature, oxygen levels) can influence gnaphaliin stability, efficacy, and bioavailability.
Propiedades
IUPAC Name |
5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQLBLNRUZULFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318317 | |
| Record name | Gnaphaliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gnaphaliin | |
CAS RN |
33803-42-8 | |
| Record name | Gnaphaliin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33803-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gnaphaliin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 175 °C | |
| Record name | Gnaphaliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Gnaphaliin and where is it found?
A1: Gnaphaliin is a common name used for two structurally similar flavones: Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) and Gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone). They have been isolated from various plants in the Asteraceae family, including Gnaphalium liebmannii [, ] and Pseudognaphalium liebmannii [].
Q2: What are the traditional medicinal uses of plants containing Gnaphaliin A and B?
A2: Inflorescences of plants like Gnaphalium liebmannii (commonly called "Gordolobo") and Pseudognaphalium liebmannii are used in traditional Mexican medicine to treat respiratory ailments, including asthma [, ].
Q3: How do Gnaphaliin A and B exert their relaxant effects on airway smooth muscle?
A3: Research suggests that both Gnaphaliin A and B act as phosphodiesterase (PDE) inhibitors [, ]. By inhibiting PDEs, these compounds likely increase intracellular cyclic nucleotide levels, leading to smooth muscle relaxation in the trachea [, ].
Q4: What is the molecular formula and weight of Gnaphaliin A?
A4: Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) has the molecular formula C17H14O6 and a molecular weight of 314.28 g/mol.
Q5: What analytical methods are used to quantify Gnaphaliin A and B in plant material?
A7: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDAD) has been successfully employed to quantify both Gnaphaliin A and B in the inflorescences of Gnaphalium liebmannii [].
Q6: Has the 13C NMR spectrum of any Gnaphaliin derivative been reported?
A8: Yes, the 13C NMR spectrum for Gnaphaliin 7-methyl ether has been reported and assigned based on XCORFE and HETCOR studies []. These studies also suggested a need for revision in the assignments of other 5-hydroxy-3,7,8-trimethoxyflavones like flindulatin and ternatin [].
Q7: Beyond bronchodilation, what other biological activities have been reported for Gnaphaliin A?
A9: Gnaphaliin A has demonstrated fungitoxic activity against Botrytis cinerea, inhibiting mycelial growth and conidial germination. It also exhibits a pro-oxidant effect, potentially contributing to its antifungal properties [].
Q8: Have there been any computational studies on Gnaphaliin?
A11: Yes, in silico studies have identified Gnaphaliin as a potential inhibitor of human phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer progression []. Further research is needed to validate these findings experimentally.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




